Aripiprazole-d8 (Butyl-d8) Aripiprazole-d8 (Butyl-d8)
Brand Name: Vulcanchem
CAS No.: 1089115-04-7
VCID: VC0027989
InChI: InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2
SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Molecular Formula: C23H27Cl2N3O2
Molecular Weight: 456.4 g/mol

Aripiprazole-d8 (Butyl-d8)

CAS No.: 1089115-04-7

Reference Standards

VCID: VC0027989

Molecular Formula: C23H27Cl2N3O2

Molecular Weight: 456.4 g/mol

Aripiprazole-d8 (Butyl-d8) - 1089115-04-7

CAS No. 1089115-04-7
Product Name Aripiprazole-d8 (Butyl-d8)
Molecular Formula C23H27Cl2N3O2
Molecular Weight 456.4 g/mol
IUPAC Name 7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2
Standard InChIKey CEUORZQYGODEFX-BQLKVSHCSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Canonical SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Synonyms 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy-d8]-3,4-dihydro-2(1H)-quinolinone; 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy-d8]-3,4-_x000B_dihydrocarbostyril; Abilify-d8; Abilitat-d8; OPC 14597-d8; OPC 31-d8;
PubChem Compound 25144831
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator